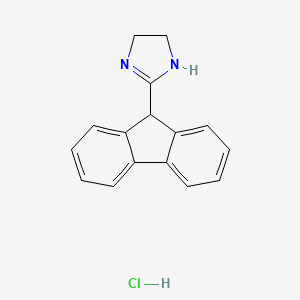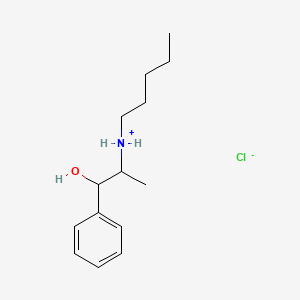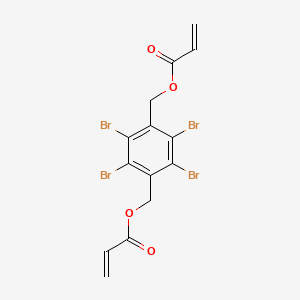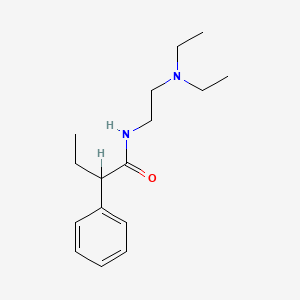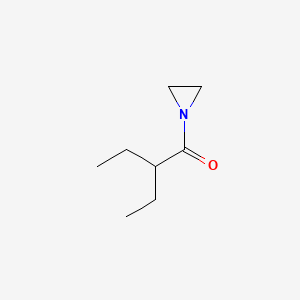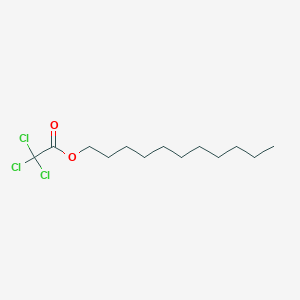
Undecyl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyl trichloroacetate, also known as trichloroacetic acid undecyl ester, is an organic compound with the molecular formula C₁₃H₂₃Cl₃O₂. It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with undecanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of acetic acid or its derivatives, followed by esterification with undecanol. The process may involve the use of catalysts such as calcium hypochlorite to accelerate the reaction. The crude product is then purified through crystallization or distillation to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Undecyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form trichloroacetic acid and undecanol.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Trichloroacetic acid and undecanol.
Reduction: Less chlorinated esters.
Substitution: Substituted esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
Undecyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloroacetic acid: A strong acid used in biochemistry and medicine.
Dichloroacetic acid: A less chlorinated analogue with similar properties.
Chloroacetic acid: A precursor for various chemical syntheses.
Uniqueness
Undecyl trichloroacetate is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogues. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic properties.
Eigenschaften
| 74339-49-4 | |
Molekularformel |
C13H23Cl3O2 |
Molekulargewicht |
317.7 g/mol |
IUPAC-Name |
undecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C13H23Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-18-12(17)13(14,15)16/h2-11H2,1H3 |
InChI-Schlüssel |
ZKEYPXQCWNXAQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


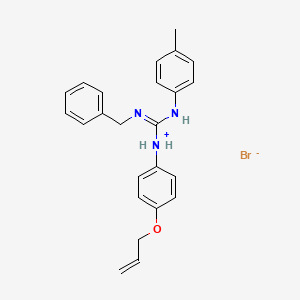
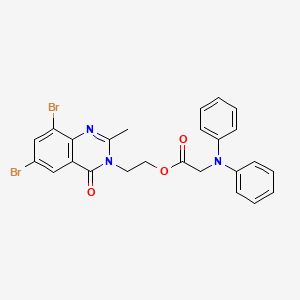
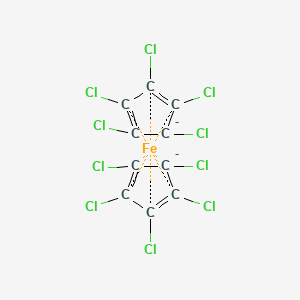
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
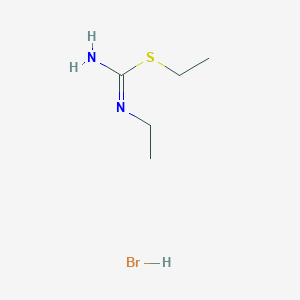
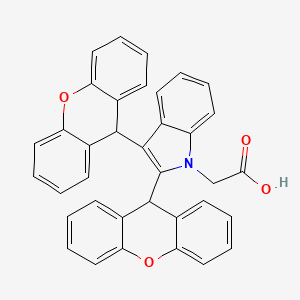
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)
